3-(p-Tolyl)-1H-pyrazole

Catalog No.
S671681
CAS No.
59843-75-3
M.F
C10H10N2
M. Wt
158.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(p-Tolyl)-1H-pyrazole

CAS Number

59843-75-3

Product Name

3-(p-Tolyl)-1H-pyrazole

IUPAC Name

5-(4-methylphenyl)-1H-pyrazole

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)

InChI Key

VOMXXXBTALQTAK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=NN2

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NN2

Synthesis

-(p-Tolyl)-1H-pyrazole (also known as 1-H-Pyrazole-3-(4-methylphenyl) or 3-(4-Methylphenyl)-1H-pyrazole) can be synthesized through various methods, including:

  • Condensation reactions between hydrazines and β-dicarbonyl compounds [].
  • Cyclization reactions of hydrazonyl halides [].
  • Multicomponent reactions involving hydrazides, aldehydes, and various catalysts [].

These methods are described in detail in scientific literature, and the specific reaction conditions can vary depending on the desired outcome.

Properties and Applications

-(p-Tolyl)-1H-pyrazole exhibits various properties that make it potentially useful in scientific research, such as:

  • Thermal stability [].
  • Good solubility in organic solvents [].
  • Aromatic character due to the presence of the tolyl group [].

These properties make 3-(p-Tolyl)-1H-pyrazole a versatile building block for the synthesis of more complex molecules with potential applications in various areas of scientific research, including:

  • Medicinal chemistry for the development of new drugs [, ].
  • Material science for the design of functional polymers and organic electronics [, ].
  • Coordination chemistry as ligands for metal complexes [].

3-(p-Tolyl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a p-tolyl group. Its molecular formula is C10H10N2, and it has a molar mass of 174.20 g/mol. This compound features a five-membered ring containing two nitrogen atoms at the first and second positions, which contributes to its unique chemical properties. The presence of the p-tolyl group (a para-substituted phenyl group with a methyl group) enhances its lipophilicity and biological activity, making it an interesting subject for various chemical and pharmacological studies.

, including:

  • Electrophilic Substitution: The aromatic nature of the p-tolyl group allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring.
  • Nucleophilic Reactions: The nitrogen atoms in the pyrazole ring can act as nucleophiles, participating in reactions such as acylation and alkylation.
  • Cycloaddition Reactions: It can undergo 1,3-dipolar cycloadditions with suitable dipolarophiles to form more complex structures .

Research indicates that 3-(p-tolyl)-1H-pyrazole exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of pyrazole compounds possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects: Some derivatives have demonstrated potential anti-inflammatory effects, making them candidates for further pharmacological exploration.
  • Anticancer Activity: Certain pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo .

The synthesis of 3-(p-tolyl)-1H-pyrazole can be achieved through several methods:

  • Electrophilic Cyclization: A common method involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions, leading to the formation of the pyrazole ring.
  • Condensation Reactions: The reaction of p-tolyl hydrazine with α,β-unsaturated carbonyl compounds can yield 3-(p-tolyl)-1H-pyrazole.
  • Temperature-Controlled Methods: Recent advancements include temperature-controlled divergent synthesis techniques that allow for the efficient production of pyrazoles from simple starting materials .

3-(p-Tolyl)-1H-pyrazole has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting inflammation and cancer.
  • Agriculture: Some pyrazole derivatives are used as agrochemicals due to their herbicidal properties.
  • Material Science: Pyrazoles are also studied for their potential use in developing new materials with specific electronic or optical properties .

Interaction studies involving 3-(p-tolyl)-1H-pyrazole typically focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors (e.g., GABA receptors) provide insights into its pharmacological profile.
  • Enzyme Inhibition Studies: Research on its ability to inhibit certain enzymes involved in inflammatory pathways has been conducted, indicating potential therapeutic uses .

Several compounds share structural similarities with 3-(p-tolyl)-1H-pyrazole. Here are some notable examples:

Compound NameStructureUnique Features
4-Methyl-1H-pyrazole4-Methyl-1H-pyrazoleSimpler structure; less lipophilic
5-(p-Tolyl)-1H-pyrazole5-(p-Tolyl)-1H-pyrazoleDifferent position of p-tolyl substitution
3-(m-Tolyl)-1H-pyrazole3-(m-Tolyl)-1H-pyrazolem-Tolyl substitution affects electronic properties
4-Phenyl-1H-pyrazole4-Phenyl-1H-pyrazoleContains phenyl instead of toluidine; different reactivity

Uniqueness

The unique aspect of 3-(p-tolyl)-1H-pyrazole lies in its specific substitution pattern that enhances its biological activity while maintaining stability. The p-tolyl group contributes to its lipophilicity and potential interactions with biological targets, differentiating it from other pyrazoles.

This compound continues to be a focus of research due to its versatile applications and significant biological activities, making it an important subject in organic chemistry and medicinal research.

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Wikipedia

5-p-Tolyl-1H-pyrazole

Dates

Last modified: 08-15-2023

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